molecular formula C25H24N4O3S2 B4833768 4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl

4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl

Cat. No.: B4833768
M. Wt: 492.6 g/mol
InChI Key: PPRJFMPLFPSCRH-SILNSSARSA-N
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Description

4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a phenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a thiourea derivative with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions to form the thiazolidinone ring.

    Benzylidene Group Introduction: The next step is the introduction of the benzylidene group through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with benzaldehyde in the presence of a base, such as piperidine or pyridine.

    Phenyl Group Addition: The final step involves the introduction of the phenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a phenyl halide in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Phenyl halides, sodium hydride, potassium carbonate, and dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.

    Anti-inflammatory Activity: It can modulate the production of inflammatory mediators, such as cytokines and prostaglandins, by inhibiting key enzymes like cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl) can be compared with other thiazolidinone derivatives:

    4-Thiazolidinone: Lacks the benzylidene and phenyl groups, resulting in different biological activities.

    5-Benzylidene-4-thiazolidinone: Similar structure but without the phenyl group, leading to variations in its chemical reactivity and biological properties.

    2-Thioxo-4-thiazolidinone: Contains a thioxo group at the 2-position, which can influence its chemical stability and reactivity.

Properties

IUPAC Name

4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-17-22(24(32)29(27(17)2)19-12-7-4-8-13-19)26-21(30)14-9-15-28-23(31)20(34-25(28)33)16-18-10-5-3-6-11-18/h3-8,10-13,16H,9,14-15H2,1-2H3,(H,26,30)/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRJFMPLFPSCRH-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)C(=CC4=CC=CC=C4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C(=O)/C(=C/C4=CC=CC=C4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl
Reactant of Route 2
4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl
Reactant of Route 3
Reactant of Route 3
4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl
Reactant of Route 4
4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl
Reactant of Route 5
4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl
Reactant of Route 6
Reactant of Route 6
4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl

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